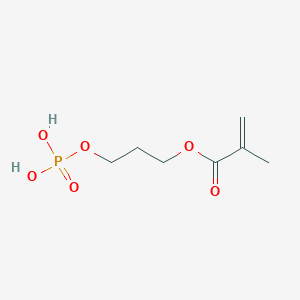
3-(Phosphonooxy)propyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phosphonooxy)propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C₆H₁₁O₆P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonooxy group attached to a propyl chain, which is further connected to a 2-methylprop-2-enoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phosphonooxy)propyl 2-methylprop-2-enoate typically involves the esterification of 3-hydroxypropyl 2-methylprop-2-enoate with phosphoric acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include phosphoric acid, 3-hydroxypropyl 2-methylprop-2-enoate, and a suitable catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of advanced catalysts and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Phosphonooxy)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of phosphonates.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphonooxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphonates.
Substitution: Substituted esters or phosphonates, depending on the nucleophile used.
Scientific Research Applications
3-(Phosphonooxy)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-substrate interactions due to its phosphonooxy group.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Phosphonooxy)propyl 2-methylprop-2-enoate involves its interaction with molecular targets through its phosphonooxy group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s ability to undergo esterification and hydrolysis reactions makes it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
3-(Methacryloyloxy)propyltrimethoxysilane: Similar in structure but contains a trimethoxysilane group instead of a phosphonooxy group.
(3-butoxy-2-hydroxy-propyl) 2-methylprop-2-enoate: Contains a butoxy group and a hydroxy group, differing in functional groups.
Uniqueness
3-(Phosphonooxy)propyl 2-methylprop-2-enoate is unique due to its phosphonooxy group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong interactions with metal ions or enzymes, setting it apart from other similar compounds.
Properties
CAS No. |
82427-01-8 |
|---|---|
Molecular Formula |
C7H13O6P |
Molecular Weight |
224.15 g/mol |
IUPAC Name |
3-phosphonooxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H13O6P/c1-6(2)7(8)12-4-3-5-13-14(9,10)11/h1,3-5H2,2H3,(H2,9,10,11) |
InChI Key |
CIIWMXSMCCRQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















